molecular formula C8H5Cl2F3O2 B1407698 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol CAS No. 1706458-54-9

3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol

Cat. No. B1407698
CAS RN: 1706458-54-9
M. Wt: 261.02 g/mol
InChI Key: HIKXNIMFULQBRS-UHFFFAOYSA-N
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Description

“3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the CAS Number: 1706458-54-9 . It has a molecular weight of 261.03 . The IUPAC name for this compound is (3,4-dichloro-5-(trifluoromethoxy)phenyl)methanol .


Molecular Structure Analysis

The InChI code for “3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol” is 1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at ambient temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

Application in Synthesis and Reactivity

  • Benzylation of Alcohols

    A study by Poon and Dudley (2006) describes the use of a stable, neutral organic salt for converting alcohols into benzyl ethers, suggesting potential applications in benzylation processes including compounds similar to 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (Poon & Dudley, 2006).

  • O-Benzylation Reagent

    Yamada, Fujita, and Kunishima (2012) developed a novel O-benzylating reagent, which can potentially be applied in reactions involving 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol to afford benzyl ethers (Yamada, Fujita, & Kunishima, 2012).

Application in Organic Chemistry and Synthesis

  • Secondary Benzylation using Benzyl Alcohols

    Noji et al. (2003) explored a secondary-benzylation system using benzyl alcohol and metal triflates, indicating possible use in synthesis involving 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (Noji et al., 2003).

  • Synthesis of α-Trifluoromethyl α-Amino Acids

    Burger et al. (2006) demonstrated the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, which might incorporate a benzyl alcohol similar to 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol in their process (Burger et al., 2006).

Applications in Oxidative Reactions and Rearrangements

  • Oxidation and Rearrangement of Benzyl Alcohols

    Ochiai, Yoshimura, and Miyamoto (2009) researched the oxidative rearrangement of benzyl alcohols, which could be relevant for compounds like 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (Ochiai, Yoshimura, & Miyamoto, 2009).

  • Deoxytrifluoromethylation of Alcohols

    Intermaggio et al. (2022) focused on deoxytrifluoromethylation reactions, potentially applicable to 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol for C(sp3)-CF3 bond formation (Intermaggio et al., 2022).

Safety and Hazards

The safety information for “3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol” is not fully available . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary targets of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Biochemical Pathways

Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be impacted .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation when introduced into the body .

properties

IUPAC Name

[3,4-dichloro-5-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKXNIMFULQBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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